molecular formula C17H17NO4 B206849 N-trans-p-Coumaroyloctopamine CAS No. 66648-45-1

N-trans-p-Coumaroyloctopamine

Cat. No.: B206849
CAS No.: 66648-45-1
M. Wt: 299.32 g/mol
InChI Key: VATOSFCFMOPAHX-XCVCLJGOSA-N
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Mechanism of Action

Target of Action

N-trans-p-Coumaroyloctopamine, a phenylpropanoid amide isolated from eggplant (Solanum melongena L.) , primarily targets the PI3K/AKT/GSK3β pathway . This pathway plays a crucial role in regulating glucose metabolism and oxidative stress .

Mode of Action

This compound interacts with its targets by upregulating the expressions of PI3K, AKT, and GSK3β proteins . This interaction results in significant changes in glucose uptake and glycogen synthesis .

Biochemical Pathways

The compound affects the PI3K/AKT/GSK3β pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The downstream effects of this pathway include increased activity of SOD, GSH, and GSH-Px, which are key antioxidants .

Pharmacokinetics

Its bioavailability is suggested by its observed effects in both in vitro and in vivo studies .

Result of Action

This compound exhibits high antioxidant activity, as indicated by the increased activity of SOD, GSH, and GSH-Px . It significantly augments glucose uptake and glycogen synthesis . Moreover, it dramatically alleviates hyperglycemia and improves hepatic glucose metabolism in a dose-dependent manner . These findings suggest that this compound exerts anti-hypoglycemic and anti-oxidant effects .

Action Environment

The action of this compound can be influenced by environmental factors such as glucose and fatty acid levels. For instance, its antioxidant activity was observed in cells induced by both high glucose (HG) and palmitic acid (PA)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trans-p-coumaroyloctopamine can be synthesized through the reaction of p-coumaric acid with octopamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include scaling up the reaction, ensuring efficient purification processes, and maintaining quality control to produce the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-trans-p-coumaroyloctopamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-trans-p-coumaroyloctopamine is unique due to its specific combination of a hydroxycinnamoyl group and an octopamine moiety. This structure imparts distinct antioxidant and anti-hypoglycemic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOSFCFMOPAHX-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307550
Record name N-trans-p-Coumaroyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66648-45-1
Record name N-trans-p-Coumaroyloctopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-trans-p-Coumaroyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 - 215 °C
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known sources of N-trans-p-Coumaroyloctopamine?

A1: this compound has been isolated from various plant sources, including Solani Melongenae Radix (eggplant root) [, ], Talinum triangulare roots [], Phellodendron chinense var. glabriusculum fruits [], and Lycianthes biflora [].

Q2: What analytical methods are commonly employed for identifying and quantifying this compound?

A2: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is frequently used for the simultaneous determination of this compound and other related compounds in plant extracts []. Additionally, ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI/qTOF-MS) has been employed for identifying metabolites of this compound in biological samples [].

Q3: Has the metabolism of this compound been investigated?

A3: Yes, studies in rats have revealed that this compound undergoes metabolism primarily via hydroxylation, methylation, glucuronidation, and sulfation reactions. These metabolic transformations were observed in plasma, urine, feces, and liver tissues [].

Q4: Are there any studies exploring the potential of this compound to interact with specific enzymes?

A4: Research suggests that this compound may act as a potential ligand for superoxide dismutase (SOD). Bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) experiments and molecular docking analysis indicated a potential interaction between this compound and SOD [].

Q5: What biological activities have been associated with this compound?

A5: While comprehensive studies are still ongoing, this compound has shown potential cytotoxic activities against A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines []. Further research is needed to elucidate its mechanisms of action and potential therapeutic applications.

Q6: Does the structure of this compound provide insights into its potential biological activity?

A6: The presence of a phenolic hydroxyl group, an amine group, and an α, β-unsaturated carbonyl system within the structure of this compound suggests its potential for antioxidant activity. This is further supported by the observed interaction with SOD, a key antioxidant enzyme [].

Q7: Have any studies investigated the geographical variation in this compound content?

A7: Analysis of Solani Melongenae Radix samples from different cultivation regions in China revealed variations in this compound content []. This highlights the potential impact of geographical factors on the phytochemical composition of plants containing this compound.

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